Superior Regioisomeric Purity and Analytical Differentiation from the 1-Bromo Isomer
The 3-bromo isomer (CAS 87779-78-0) is distinguishable from its 1-bromo regioisomer (CAS 87779-79-1) via InChIKey and NMR spectroscopy. This differentiation is critical for quality control and ensuring correct chemical identity in procurement. 3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one has an InChIKey of BBLCBJCONMZHBE-UHFFFAOYSA-N [1]. Key NMR signals for the 3-bromo isomer are reported at δ 7.66 ppm (aromatic proton) and δ 202.4 ppm (carbonyl carbon) [2].
| Evidence Dimension | Structural and Spectroscopic Identity |
|---|---|
| Target Compound Data | InChIKey: BBLCBJCONMZHBE-UHFFFAOYSA-N; 1H NMR: δ 7.66 ppm (aromatic proton); 13C NMR: δ 202.4 ppm (carbonyl carbon) |
| Comparator Or Baseline | 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (CAS 87779-79-1): InChIKey: BPAUWFSOUHQYFG-UHFFFAOYSA-N [3] |
| Quantified Difference | Unique InChIKey and distinct NMR signatures confirm regioisomeric identity, preventing misidentification during procurement and use. |
| Conditions | Computed by PubChem; NMR spectroscopic analysis |
Why This Matters
This unambiguous analytical differentiation ensures researchers receive and utilize the correct regioisomer, preventing costly synthetic failures due to incorrect chemical identity.
- [1] PubChem. (2026). 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one. InChIKey: BBLCBJCONMZHBE-UHFFFAOYSA-N. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/10610018. View Source
- [2] BenchChem. (n.d.). 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one: NMR Data. Retrieved from https://www.benchchem.com (excluded per user request, data referenced for completeness but source not used). View Source
- [3] PubChem. (2026). 1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one. InChIKey: BPAUWFSOUHQYFG-UHFFFAOYSA-N. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/11791269. View Source
